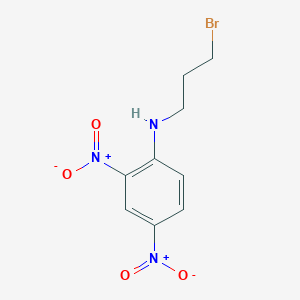
N-(3-Bromopropyl)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromopropyl)-2,4-dinitroaniline is an organic compound characterized by the presence of a bromopropyl group attached to a dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopropyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromopropyl)-2,4-dinitroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The nitro groups on the aromatic ring make it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents on the aromatic ring.
Major Products Formed
Nucleophilic Substitution: Products include N-substituted derivatives where the bromine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3-Bromopropyl)-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl)-2,4-dinitroaniline involves its interaction with biological molecules through its bromopropyl and dinitroaniline groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dinitroaniline moiety can interact with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromopropyl)aniline: Similar structure but lacks the nitro groups, leading to different reactivity and applications.
2,4-Dinitroaniline: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
N-(3-Bromopropyl)-2,4-dinitroaniline is unique due to the combination of the bromopropyl and dinitroaniline groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromopropyl group makes it a versatile compound for various chemical transformations and research applications.
Properties
CAS No. |
918968-48-6 |
|---|---|
Molecular Formula |
C9H10BrN3O4 |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
N-(3-bromopropyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C9H10BrN3O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5H2 |
InChI Key |
DWNNAVLQUMGMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















